7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC16160434
Molecular Formula: C20H17N5O3
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N5O3 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 7-(furan-2-ylmethyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C20H17N5O3/c1-2-8-22-19(26)14-11-15-18(23-16-7-3-4-9-24(16)20(15)27)25(17(14)21)12-13-6-5-10-28-13/h2-7,9-11,21H,1,8,12H2,(H,22,26) |
| Standard InChI Key | MQDBGSHIZHWNDA-UHFFFAOYSA-N |
| Canonical SMILES | C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4 |
Introduction
The compound 7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the triazatricyclo derivatives class. It features a unique tricyclic structure with multiple functional groups, including a furan ring, an imino group, and a propenyl side chain. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of such complex organic compounds typically involves multi-step reactions. While specific synthesis details for this compound are not available, similar triazatricyclo derivatives are often synthesized from precursors involving furan and other organic moieties. Industrial production may utilize continuous flow chemistry to enhance scalability and efficiency.
Biological Activities and Potential Applications
-
Antimicrobial and Anticancer Properties: Compounds with similar structures have been investigated for their antimicrobial and anticancer properties. The unique structural features of this compound suggest potential biological activities, although specific studies on this compound are not detailed in the available literature.
-
Mechanism of Action: The mechanism typically involves binding to specific biological targets, which can vary depending on the target cells or organisms being studied. Further biological assays are necessary to elucidate its exact mechanisms.
Safety and Handling
While specific safety data for this compound is not provided, compounds with similar structures may pose risks such as skin and eye irritation. Handling should be done with caution, following appropriate safety protocols.
Research Findings and Future Directions
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C20H17N5O3 | Not specified | Potential in medicinal chemistry |
| 7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Not specified | 419.4 g/mol | Skin and eye irritation risks |
| N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C21H21N5O4 | 407.4 g/mol | Potential biological activities |
Given the lack of specific information on 7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, further research is necessary to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume